4-Chloro-2-(2,4-dichlorophenoxy)benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2,4-dichlorophenoxy)benzothiazole typically involves the reaction of 2,4-dichlorophenol with 4-chlorobenzothiazole under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2,4-dichlorophenoxy)benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzothiazole derivatives .
Scientific Research Applications
4-Chloro-2-(2,4-dichlorophenoxy)benzothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2,4-dichlorophenoxy)benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzothiazole: Another benzothiazole derivative with similar chemical properties.
2,4-Dichlorophenoxyacetic Acid: A related compound with different functional groups and applications.
Uniqueness
4-Chloro-2-(2,4-dichlorophenoxy)benzothiazole is unique due to its specific combination of chlorine atoms and benzothiazole structure, which imparts distinct chemical and biological properties . This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
85391-64-6 |
---|---|
Molecular Formula |
C13H6Cl3NOS |
Molecular Weight |
330.6 g/mol |
IUPAC Name |
4-chloro-2-(2,4-dichlorophenoxy)-1,3-benzothiazole |
InChI |
InChI=1S/C13H6Cl3NOS/c14-7-4-5-10(9(16)6-7)18-13-17-12-8(15)2-1-3-11(12)19-13/h1-6H |
InChI Key |
HYFCOEUFNGCEGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)OC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.